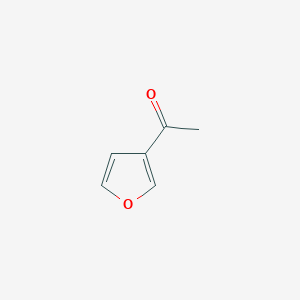

1-(Furan-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-5(7)6-2-3-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCKHXWBNPBUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14313-09-8 | |

| Record name | 1-(furan-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(Furan-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Furan-3-yl)ethanone, also known as 3-acetylfuran, is a pivotal heterocyclic ketone serving as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring an electron-rich furan ring substituted with an electron-withdrawing acetyl group at the 3-position, imparts a distinct profile of reactivity and makes it a valuable precursor for a wide array of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity, and key experimental protocols relevant to its synthesis and transformation.

Chemical and Physical Properties

This compound is a solid or liquid at room temperature with a molecular weight of 110.11 g/mol .[1][2] It is a compound of interest for researchers developing new active pharmaceutical ingredients (APIs) due to the prevalence of the furan scaffold in pharmacologically active compounds.[1]

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 3-Acetylfuran, 1-(3-Furyl)ethanone | [1][3] |

| CAS Number | 14313-09-8 | [1][3] |

| Molecular Formula | C₆H₆O₂ | [1][3] |

| Molecular Weight | 110.11 g/mol | [1][3] |

| Physical Form | Solid or liquid | |

| Melting Point | 47 °C | [2] |

| Boiling Point | 210 °C (Thiophene analog) | [4] |

| Purity | Commercially available at ≥95% | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following data are compiled from typical spectroscopic methods.

| Spectroscopy | Characteristic Peaks | Reference(s) |

| ¹H NMR | The ¹H NMR spectrum exhibits four distinct signals. The three protons on the furan ring appear in the aromatic region, with the proton at the C2 position being the most downfield. | [1] |

| ¹³C NMR | The proton-decoupled ¹³C NMR spectrum shows distinct signals for all six carbon atoms. The carbonyl carbon is the most downfield, typically appearing above 185 ppm. The furan ring carbons appear in the aromatic region (approx. 110-155 ppm), and the methyl carbon is the most upfield. | [5][6] |

| Infrared (IR) | The most prominent absorption is the strong C=O stretching band of the ketone group, typically found in the region of 1660-1700 cm⁻¹. Other bands corresponding to C-H and C-O stretching of the furan ring are also present. | [7][8] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectrometry provides key information on the molecular weight via the molecular ion peak (M⁺) at m/z = 110. Fragmentation analysis reveals structural features. | [1] |

Chemical Reactivity

The reactivity of this compound is dictated by the interplay between the electron-rich furan ring and the electron-withdrawing acetyl group.[9] This duality allows for selective transformations at either the ring or the side chain.

Reactivity of the Furan Ring

The acetyl group deactivates the furan ring towards electrophilic substitution compared to unsubstituted furan.[9] Nevertheless, the ring remains more reactive than benzene and will undergo several key reactions.[1]

-

Electrophilic Aromatic Substitution : The acetyl group directs incoming electrophiles. Due to its electron-withdrawing nature, it deactivates the adjacent C2 and C4 positions, making the C5 position the most likely site for substitution.

-

Oxidation : The furan ring is susceptible to oxidation, which can lead to ring-opening products. This reactivity must be considered when performing oxidation reactions intended for the acetyl group.[9]

-

Diels-Alder Reaction : While electron-withdrawing groups generally hinder the ability of furans to act as dienes, related furan derivatives can participate in [4+2] cycloaddition reactions, highlighting the potential for this reactivity under specific conditions.

Reactivity of the Acetyl Group

The acetyl moiety undergoes typical ketone reactions, providing a handle for extensive synthetic modifications.

-

Reduction : The carbonyl group is readily reduced to a secondary alcohol, 1-(furan-3-yl)ethanol, using standard reducing agents like sodium borohydride (NaBH₄).[1] This transformation is often fast due to the relatively unhindered nature of the 3-position.[1]

-

Oxidation : The acetyl group can be oxidized to a carboxylic acid (3-furoic acid) using strong oxidizing agents.[1]

-

Condensation Reactions : The α-hydrogens of the methyl group are acidic and can be deprotonated by a base to form an enolate. This enolate is a potent nucleophile for various condensation reactions, such as aldol and Claisen-Schmidt condensations, enabling carbon-carbon bond formation.

-

Baeyer-Villiger Oxidation : The ketone can be converted into an ester (furan-3-yl acetate) through rearrangement with a peroxy acid in a Baeyer-Villiger oxidation.

Diagrams of Reactivity and Synthesis

Experimental Protocols

Detailed methodologies for key transformations are provided below. These protocols are generalized and may require optimization based on specific substrate and laboratory conditions.

Synthesis via Paal-Knorr Cyclization

The Paal-Knorr synthesis provides a reliable method for constructing the furan ring from an appropriate acyclic precursor. To obtain a 3-acylfuran, a 1,4,6-tricarbonyl compound is required.[9][10][11]

-

Materials : 1,4,6-tricarbonyl precursor (1.0 eq), p-toluenesulfonic acid (0.1 eq), anhydrous toluene.

-

Procedure :

-

To a solution of the 1,4,6-tricarbonyl compound in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid.[9]

-

Heat the reaction mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to yield the desired this compound.[9]

-

Reduction of Acetyl Group with Sodium Borohydride

This protocol describes the reduction of the ketone functionality to a secondary alcohol. Sodium borohydride is a mild and selective reagent for this purpose.[12][13][14]

-

Materials : this compound (1.0 eq), Sodium Borohydride (1.5 eq), Methanol or Ethanol, Dichloromethane, Saturated aq. NH₄Cl solution.

-

Procedure :

-

Dissolve this compound in methanol or a mixture of THF/methanol in a round-bottomed flask.[12]

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[15]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[13]

-

Cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or 1N HCl.[13]

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(furan-3-yl)ethanol.

-

If necessary, purify the product by silica gel column chromatography.

-

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Safety Aspect | Information | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). | [2][16] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [2] |

Conclusion

This compound is a chemical intermediate with a rich and versatile reactivity profile. Understanding the distinct behaviors of its furan ring and acetyl side chain allows for its strategic use in the synthesis of diverse molecular architectures. The synthetic and reaction protocols provided herein serve as a foundation for its practical application in research and development, particularly in the fields of medicinal chemistry and materials science. As with all chemical procedures, appropriate safety measures must be strictly observed.

References

- 1. This compound|3-Acetylfuran|CAS 14313-09-8 [benchchem.com]

- 2. 1-(furan-3-yl)ethan-1-one | 14313-09-8 [sigmaaldrich.com]

- 3. 1-(Furan-3-yl)ethan-1-one | C6H6O2 | CID 818894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 7. 3-ACETYL-2,5-DIMETHYLFURAN(10599-70-9) IR Spectrum [m.chemicalbook.com]

- 8. 3-Acetyl-2,5-dimethyl furan [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Sodium Borohydride [commonorganicchemistry.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. 14313-09-8 Cas No. | 3-Acetylfuran | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Spectroscopic Data of 1-(Furan-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Furan-3-yl)ethanone (CAS Number: 14313-09-8), a valuable building block in medicinal chemistry and organic synthesis.[1] This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

Chemical Formula: C₆H₆O₂ Molecular Weight: 110.11 g/mol Synonyms: 3-Acetylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound shows four distinct signals corresponding to the three protons on the furan ring and the three protons of the methyl group.

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2 | ~8.0 | Multiplet | |

| H-5 | ~7.4 | Multiplet | |

| H-4 | ~6.7 | Multiplet | |

| -CH₃ | ~2.4 | Singlet |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum displays six signals, corresponding to the six carbon atoms in the molecule.

| Carbon | Chemical Shift (δ) [ppm] |

| C=O | ~195 |

| C-2 | ~152 |

| C-5 | ~144 |

| C-3 | ~127 |

| C-4 | ~110 |

| -CH₃ | ~26 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for the carbonyl group and the furan ring.

| Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |

| C-H stretch (furan) | > 3000 | Weak |

| C=O stretch (ketone) | 1660 - 1700 | Strong |

| C=C stretch (furan) | ~1580, ~1500 | Medium |

| C-O-C stretch (furan) | ~1150 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

| m/z | Relative Abundance (%) | Assignment |

| 110 | High | [M]⁺ (Molecular Ion) |

| 95 | High | [M - CH₃]⁺ |

| 81 | Medium | [M - C₂H₅]⁺ or [C₄H₃O]⁺ |

| 67 | Medium | [C₄H₃O - CO]⁺ |

| 53 | Medium | [C₃H₃O]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

The spectrum is typically acquired on a 300 or 400 MHz spectrometer.

-

A standard single-pulse experiment is used.

-

Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

3. ¹³C NMR Acquisition:

-

The spectrum is acquired on the same spectrometer, operating at a frequency of 75 or 100 MHz for ¹³C.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Key parameters include a spectral width of about 220 ppm, a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is placed directly on the ATR crystal.

2. Data Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

-

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Introduction:

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct insertion probe.

2. Ionization:

-

Electron Ionization (EI) is a common technique for this type of molecule.[2]

-

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[2]

3. Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Proposed major fragmentation pathways for this compound under electron ionization.

References

An In-depth Technical Guide to 1-(Furan-3-yl)ethanone (CAS: 14313-09-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Furan-3-yl)ethanone, also known as 3-acetylfuran. The document details its physicochemical and spectral properties, provides established protocols for its synthesis and key chemical transformations, and outlines its significance as a versatile building block in medicinal and synthetic chemistry. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using process diagrams.

Introduction

This compound (CAS: 14313-09-8) is a heterocyclic ketone of significant interest in the fields of organic synthesis and drug discovery.[1] Its structure, featuring a furan ring substituted with an acetyl group at the 3-position, offers multiple reactive sites for molecular elaboration. The furan moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] This guide serves as a technical resource for professionals utilizing this compound in their research and development endeavors.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and use in chemical reactions.

General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 3-Acetylfuran, 1-(3-Furyl)ethanone | [1][2][3] |

| CAS Number | 14313-09-8 | [1][2] |

| Molecular Formula | C₆H₆O₂ | [2][4] |

| Molecular Weight | 110.11 g/mol | [1][2] |

| Physical Form | Solid or liquid | |

| Melting Point | 47 °C | [3] |

| Boiling Point | Not explicitly found | |

| Density | 1.061 g/cm³ | [1] |

| Purity | 95% - 97% (Typical commercial grades) | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.

Table 2.2.1: ¹H NMR Spectral Data (Solvent: CDCl₃) [5]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.02 | t | 1.0 | 1H |

| H-5 | 7.44 | t | 1.7 | 1H |

| H-4 | 6.77 | dd | 1.9, 0.9 | 1H |

| -CH₃ (Acetyl) | 2.44 | s | - | 3H |

Table 2.2.2: ¹³C NMR Spectral Data (Solvent: CDCl₃) [5]

| Position | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 191.0 |

| C-5 | 148.0 |

| C-2 | 144.0 |

| C-3 | 127.0 |

| C-4 | 110.0 |

| -CH₃ (Acetyl) | 26.0 |

Table 2.2.3: Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Key Peaks / Values |

| IR Spectroscopy | Data not specifically found for the 3-isomer. Expected peaks: ~1670 cm⁻¹ (C=O stretch, aryl ketone), ~3100 cm⁻¹ (C-H stretch, aromatic), ~1500-1600 cm⁻¹ (C=C stretch, aromatic). |

| Mass Spectrometry | Data not specifically found for the 3-isomer. Expected m/z: 110 (M⁺), 95 (M⁺ - CH₃), 67 (M⁺ - CH₃CO). |

Chemical Synthesis and Reactions

This compound is a versatile intermediate. Below are protocols for its synthesis and key transformations.

Synthesis of this compound

A specific method for synthesizing the 3-isomer involves the reaction of 4-phenyloxazole with ethynyl methyl ketone.[1]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Oxazole Cycloaddition [1]

-

Reaction Setup: In a suitable pressure vessel, combine 4-phenyloxazole (1.0 eq) and ethynyl methyl ketone (1.1 eq) in a high-boiling inert solvent such as toluene or xylene.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 150-200 °C. The reaction time will vary depending on the scale and temperature, typically ranging from 12 to 24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting materials.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate this compound from the benzonitrile byproduct and any unreacted starting materials.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy and comparison with the data in Tables 2.2.1 and 2.2.2.

Key Chemical Transformations

The acetyl group and the furan ring are amenable to various chemical modifications.

Caption: Key reactions of this compound.

Experimental Protocol: Reduction to 1-(Furan-3-yl)ethanol

This protocol is adapted from standard procedures for ketone reduction.

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Caution: Hydrogen gas is evolved.

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases and the pH is neutral to acidic.

-

Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 1-(furan-3-yl)ethanol can be purified by distillation or flash column chromatography if necessary.

Experimental Protocol: Oxidation to 3-Furoic Acid

This protocol is based on the haloform reaction conditions for methyl ketones.

-

Reaction Setup: In a flask equipped with a stirrer, dissolve this compound (1.0 eq) in a suitable solvent like dioxane or tetrahydrofuran (THF).

-

Reagent Preparation: In a separate beaker, prepare a solution of sodium hypochlorite (NaOCl, commercial bleach, ~5-6%, large excess, e.g., 5-10 eq) and sodium hydroxide (NaOH, 2-3 eq). Cool this solution in an ice bath.

-

Reaction Conditions: Slowly add the chilled bleach solution to the stirred solution of the ketone. The reaction can be exothermic; maintain the temperature below 30 °C using an ice bath if necessary. Stir vigorously at room temperature overnight.

-

Work-up: Cool the mixture in an ice bath and carefully destroy the excess hypochlorite by adding a saturated solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper is negative.

-

Isolation: Acidify the cooled solution to pH ~2 with concentrated HCl. The 3-furoic acid product may precipitate. If it does, collect the solid by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude 3-furoic acid can be purified by recrystallization.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | Statement | Pictogram | Reference(s) |

| Skin Irritation | H315: Causes skin irritation | GHS07 | |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | [2] |

| Respiratory Irrit. | H335: May cause respiratory irritation | GHS07 | |

| Skin Sensitizer | H317: May cause an allergic skin reaction | GHS07 | [2] |

Storage: Keep in a dark place under an inert atmosphere at room temperature.

Conclusion

This compound is a valuable and versatile chemical intermediate. This guide has consolidated its key physical, spectral, and chemical properties, providing researchers and drug development professionals with essential data and detailed protocols for its use. The synthetic pathways and reactions outlined herein demonstrate its utility as a scaffold for creating more complex molecules with potential applications in medicinal chemistry and materials science.

References

- 1. A convenient synthesis of 3-furoic acid and 3-acetylfuran - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. 1-(Furan-3-yl)ethan-1-one | C6H6O2 | CID 818894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(furan-3-yl)ethan-1-one | 14313-09-8 [sigmaaldrich.com]

- 4. aobchem.com [aobchem.com]

- 5. 3-Furoic acid | 488-93-7 [chemicalbook.com]

An In-Depth Technical Guide to 3-Acetylfuran: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylfuran is a heterocyclic ketone with a furan ring substituted with an acetyl group at the 3-position. This compound serves as a valuable building block in organic synthesis and is of growing interest in medicinal chemistry and drug development due to the prevalence of the furan motif in biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-acetylfuran, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological significance through relevant signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and a representative signaling pathway are visualized using Graphviz diagrams.

Physicochemical Characteristics

3-Acetylfuran is a solid at room temperature with a relatively low melting point. Its moderate polarity influences its solubility in various laboratory solvents. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of 3-Acetylfuran

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₂ | [1] |

| Molecular Weight | 110.11 g/mol | [1][2] |

| CAS Number | 14313-09-8 | [3][4] |

| Melting Point | 47 °C | [3] |

| Boiling Point | Not explicitly found for 3-acetylfuran. | |

| Appearance | Solid | [2] |

| Solubility | Slightly soluble in water. | [3] |

| Purity | Typically available at ≥95% or ≥97%. | [2][4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 3-acetylfuran. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum of 3-acetylfuran provides direct information about its carbon skeleton. The chemical shifts are influenced by the electronegativity of the oxygen atom in the furan ring and the carbonyl group.

-

Carbonyl Carbon (C=O): Expected to appear in the downfield region, typically around 190-200 ppm.

-

Furan Ring Carbons: The chemical shifts of the furan ring carbons are influenced by the acetyl substituent. Carbons closer to the oxygen and the acetyl group will have distinct shifts.

-

Methyl Carbon (-CH₃): Expected to appear in the upfield region.

A publicly available ¹³C NMR spectrum for 3-acetylfuran in acetone-d₆ shows peaks that can be assigned to the different carbon atoms in the molecule[5].

Infrared (IR) Spectroscopy

The IR spectrum of 3-acetylfuran will exhibit characteristic absorption bands corresponding to its functional groups.

-

C=O Stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the carbonyl group of the acetyl moiety.

-

C-O-C Stretch: The furan ring will show characteristic C-O-C stretching vibrations.

-

C-H Stretch: Aromatic C-H stretching vibrations from the furan ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear below 3000 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching vibrations of the furan ring will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry of 3-acetylfuran will show the molecular ion peak (M⁺) at m/z 110, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the molecule's structure, with potential fragments arising from the loss of the acetyl group or cleavage of the furan ring.

Experimental Protocols

Synthesis of 3-Acetylfuran

The synthesis of 3-acetylfuran is challenging due to the preferential acylation of the furan ring at the 2-position. However, several methods have been developed to achieve regioselective 3-acylation.

A versatile method involves the [4+2] cycloaddition of an oxazole with a suitable dienophile, followed by a retro-Diels-Alder reaction[6].

Protocol:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenyloxazole (1.0 equivalent) in an anhydrous solvent such as toluene or xylene[6].

-

Add ethynyl methyl ketone (1.1 equivalents) to the solution[6].

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC)[6].

-

Upon completion, cool the mixture to room temperature[6].

-

Remove the solvent under reduced pressure[6].

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 3-acetylfuran[6].

The Paal-Knorr synthesis provides another route to substituted furans from 1,4-dicarbonyl compounds[6][7]. This method involves the acid-catalyzed cyclization and dehydration of a suitable 1,4-dicarbonyl precursor[8].

Protocol:

-

Dissolve the 1,4-dicarbonyl compound (1.0 equivalent) in an anhydrous solvent like toluene or benzene in a round-bottom flask equipped with a Dean-Stark apparatus[6].

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[6].

-

Heat the mixture to reflux, continuously removing the water formed during the reaction[6].

-

Monitor the reaction's progress by TLC[6].

-

Once the reaction is complete, cool the mixture to room temperature[6].

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine[6].

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[6].

-

Purify the crude product by column chromatography or distillation to yield the desired 3-acylfuran[6].

Purification

Crude 3-acetylfuran can be purified by standard laboratory techniques.

-

Column Chromatography: Effective for removing polar impurities using a silica gel stationary phase and a non-polar eluent system like hexane/ethyl acetate[6].

-

Distillation: For larger quantities, vacuum distillation can be employed to purify the product based on its boiling point.

Purity Analysis

The purity of synthesized 3-acetylfuran can be determined using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid) is a common method for analyzing furan derivatives[9][10].

Biological Relevance and Signaling Pathways

While specific studies on the direct interaction of 3-acetylfuran with cellular signaling pathways are limited, the broader class of furan derivatives is known to possess diverse biological activities, including anti-inflammatory and antimicrobial effects[3]. Furan-containing compounds have been shown to modulate key signaling pathways involved in cellular regulation.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental chemicals, including dioxins and furans[11][12][13][14][15]. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin response elements (DREs) in the promoter regions of target genes, thereby modulating their expression. This pathway is involved in processes such as xenobiotic metabolism, immune responses, and cell cycle regulation.

Conclusion

3-Acetylfuran is a valuable heterocyclic compound with well-defined physicochemical properties and established synthetic routes. Its potential for biological activity, inferred from the broader class of furan derivatives, makes it an interesting candidate for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound. Future studies are warranted to elucidate the specific biological targets and signaling pathways directly modulated by 3-acetylfuran to fully realize its therapeutic potential.

References

- 1. 1-(Furan-3-yl)ethanone|3-Acetylfuran|CAS 14313-09-8 [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 14313-09-8 | CAS DataBase [m.chemicalbook.com]

- 4. 14313-09-8 Cas No. | 3-Acetylfuran | Apollo [store.apolloscientific.co.uk]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Separation of 3-Acetyl-2,5-dimethylfuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. benchchem.com [benchchem.com]

- 11. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 13. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-(Furan-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 1-(furan-3-yl)ethanone, a versatile building block in medicinal and synthetic chemistry. The furan ring, a π-rich heterocycle, is inherently reactive towards electrophiles, significantly more so than benzene.[1] However, the presence of an acetyl group at the 3-position introduces electronic deactivation, influencing both the reactivity and regioselectivity of these transformations. This document details the theoretical principles, key reactions, experimental protocols, and quantitative data to facilitate the strategic functionalization of this important scaffold.

Core Principles: Reactivity and Regioselectivity

The furan ring's high reactivity stems from the electron-donating nature of the oxygen heteroatom, which enriches the electron density of the aromatic π-system.[1] Electrophilic attack on an unsubstituted furan ring predominantly occurs at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (σ-complex), which can delocalize the positive charge over three atoms, including the oxygen. Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures.

In this compound, the acetyl group at the C3 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. This deactivation makes the reaction conditions more critical, often requiring milder reagents to prevent polymerization or ring-opening. The directing effect of the C3-acetyl group channels incoming electrophiles primarily to the C5 position. This is because the C5 position is para-like to the oxygen atom and meta-like to the deactivating acetyl group, making it the most electron-rich and sterically accessible position for electrophilic attack. Attack at the C2 position would place the positive charge of the intermediate adjacent to the electron-withdrawing acetyl group, which is destabilizing.

Key Electrophilic Substitution Reactions

This section details the most synthetically relevant electrophilic substitution reactions for this compound, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration

The nitration of the sensitive furan ring requires mild conditions to prevent oxidative degradation. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice.[2][3] For 3-substituted furans with deactivating groups, the substitution is expected to occur at the C5 position.

Table 1: Nitration of this compound and Analogous Compounds

| Substrate | Reagents & Conditions | Product(s) | Yield (%) | Reference |

| Furfural (analogue) | HNO₃ (>90%), Ac₂O, 3 mol% H₂SO₄, 15 °C, 2 min (flow) | 5-Nitrofurfural | 75 (combined HPLC yield of intermediates) | [2] |

| This compound | Acetyl nitrate (HNO₃/Ac₂O), low temp. | 1-(5-Nitro-furan-3-yl)ethanone | Data not available | Inferred from general principles |

Halogenation

Direct halogenation of furan with elemental halogens can lead to polysubstitution and decomposition.[4] Therefore, less reactive halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are preferred. The reaction is typically carried out in a non-polar solvent at low temperatures. For 3-acetylfuran, halogenation is predicted to yield the 5-halo derivative.

Table 2: Halogenation of this compound and Analogous Compounds

| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |

| 3-Hexylfuran (analogue) | NBS, Benzene, 0 °C to rt, overnight | 2-Bromo-3-hexylfuran | Not specified | [5] |

| This compound | NBS, CCl₄, AIBN (radical initiator) | 1-(5-Bromo-furan-3-yl)ethanone | Data not available | Inferred from general principles |

| This compound | SO₂Cl₂, CH₂Cl₂ | 1-(5-Chloro-furan-3-yl)ethanone | Data not available | Inferred from general principles |

Sulfonation

Direct sulfonation of furan with strong acids like fuming sulfuric acid leads to polymerization. A milder and more effective method involves the use of a sulfur trioxide-pyridine complex in a suitable solvent.[6] This reagent allows for controlled sulfonation, which for this compound is expected to occur at the C5 position.

Table 3: Sulfonation of this compound and Analogous Compounds

| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |

| 3-Aroylfurans (analogue) | H₂SO₄, Acetic anhydride | 4-Aroylfuran-2-sulfonic acid | Not specified | [7] |

| This compound | SO₃·Pyridine complex, Pyridine, rt to 40°C | 4-Acetylfuran-2-sulfonic acid | Data not available | Inferred from general principles |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions on the furan ring are challenging due to its acid sensitivity, which can lead to polymerization with strong Lewis acids like AlCl₃.[8] Milder Lewis acids such as BF₃·OEt₂, ZnCl₂, or solid acid catalysts are more suitable.[9][10] Due to the deactivating effect of the acetyl group, Friedel-Crafts reactions on this compound are expected to be sluggish and require forcing conditions, with substitution anticipated at the C5 position.

Table 4: Friedel-Crafts Acylation of Furan (for comparison)

| Substrate | Acylating Agent | Catalyst & Conditions | Product | Yield (%) | Reference |

| Furan | Acetic anhydride | BF₃·OEt₂, Acetic Acid, 90-100 °C, 1.5 h | 2-Acetylfuran | 75-85 | [11] |

| Furan | Acetic anhydride | Cr₀.₆₆-DTP/K-10, Solvent-free, 50 °C, 3 h | 2-Acetylfuran | 88 | [10] |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from DMF and POCl₃.[7][12] While the acetyl group deactivates the furan ring, formylation at the C5 position of this compound is still considered a viable transformation under appropriate conditions.

Table 5: Vilsmeier-Haack Formylation of Furan Derivatives

| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |

| Furfuryl acetate (analogue) | DMF, POCl₃ | 5-Formyl-furfuryl acetate | Not specified | [4] |

| This compound | DMF, POCl₃ | 4-Acetyl-2-formylfuran | Data not available | Inferred from general principles |

Experimental Protocols

The following are detailed, representative methodologies for the key electrophilic substitution reactions of this compound, based on established procedures for analogous furan derivatives. Caution: These are generalized protocols and should be adapted and optimized for the specific substrate and laboratory conditions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Nitration using Acetyl Nitrate

Objective: To synthesize 1-(5-nitro-furan-3-yl)ethanone.

Materials:

-

This compound

-

Acetic anhydride (Ac₂O)

-

Fuming nitric acid (HNO₃)

-

Pyridine

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Acetyl Nitrate: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool acetic anhydride (10 equivalents) to -10 °C. Slowly add fuming nitric acid (1.1 equivalents) dropwise while maintaining the temperature below 0 °C. Stir the resulting solution for 15-20 minutes at this temperature.

-

Nitration Reaction: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in acetic anhydride (5 equivalents) and cool the solution to -10 °C.

-

Add the freshly prepared cold acetyl nitrate solution dropwise to the solution of this compound, ensuring the temperature is maintained below -5 °C.

-

After the addition is complete, stir the reaction mixture at -10 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Add pyridine dropwise to the cold mixture until it is basic, which facilitates the elimination to the aromatic nitro-furan.

-

Extract the aqueous mixture with diethyl ether (3 x volume).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford 1-(5-nitro-furan-3-yl)ethanone.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

Objective: To synthesize 1-(5-bromo-furan-3-yl)ethanone.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Tetrahydrofuran (THF)

-

Azobisisobutyronitrile (AIBN) (optional, for radical initiation if side-chain bromination is desired, but electrophilic substitution is favored on the ring)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 equivalent) in anhydrous THF or CCl₄.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the same organic solvent (2 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield 1-(5-bromo-furan-3-yl)ethanone.

Protocol 3: Sulfonation using Sulfur Trioxide-Pyridine Complex

Objective: To synthesize 4-acetylfuran-2-sulfonic acid.

Materials:

-

This compound

-

Sulfur trioxide-pyridine complex (SO₃·Py)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Potassium hydroxide

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend the sulfur trioxide-pyridine complex (1.1 equivalents) in anhydrous pyridine.

-

Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the suspension.

-

Heat the reaction mixture to 40 °C and stir for 30 minutes.

-

Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature.

-

Carefully add a cold aqueous solution of potassium hydroxide to neutralize the reaction mixture.

-

The product, as the potassium salt, may precipitate or can be isolated by evaporation of the solvents and subsequent purification.

-

Purification: Purification can be achieved by recrystallization of the potassium salt from a suitable solvent system.

Visualizations

Reaction Mechanisms and Workflows

Caption: General mechanism of electrophilic substitution on this compound.

References

- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 2. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]

Oxidation and Reduction of 3-Acetylfuran: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidation and reduction reactions of 3-acetylfuran, a key heterocyclic building block in medicinal chemistry and materials science. This document details common synthetic transformations, including experimental protocols, quantitative data, and mechanistic pathways to support the strategic design and execution of research and development activities.

Oxidation Reactions of 3-Acetylfuran

The oxidation of 3-acetylfuran can be directed at either the acetyl group or the furan ring itself. The electron-withdrawing nature of the acetyl group generally deactivates the furan ring towards electrophilic attack, but the ring remains susceptible to certain oxidative conditions.[1] Concurrently, the acetyl group can undergo oxidation to yield valuable carboxylic acid derivatives or esters through rearrangement reactions.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a prominent reaction for the conversion of ketones to esters. In the case of 3-acetylfuran, this reaction is expected to yield furan-3-yl acetate. The mechanism involves the nucleophilic attack of a peroxy acid on the protonated carbonyl group, followed by a rearrangement.[2][3][4]

It is important to note that for some substituted 3-acetylfurans, such as 3-acetamido-5-acetylfuran, the Baeyer-Villiger oxidation can be challenging, with the furan ring itself undergoing side reactions.[1] However, for the unsubstituted 3-acetylfuran, the reaction is anticipated to proceed with the migration of the furan ring.

Table 1: Summary of Baeyer-Villiger Oxidation of 3-Acetylfuran

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| m-CPBA | Dichloromethane | Room Temperature | 12 h | Furan-3-yl acetate | Not Reported |

| m-CPBA / TFA | Dichloromethane | 0 to Room Temp | 12 h | Furan-3-yl acetate | Not Reported |

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetylfuran (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain furan-3-yl acetate.

Oxidation to 3-Furoic Acid

The oxidation of the acetyl group of 3-acetylfuran to a carboxylic acid functionality yields 3-furoic acid, a valuable synthetic intermediate. This transformation can be achieved using various oxidizing agents, with sodium hypochlorite being a common and cost-effective choice.

Table 2: Summary of Oxidation of 3-Acetylfuran to 3-Furoic Acid

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| Sodium Hypochlorite | Acetic Acid | 40-50 | Not Reported | 3-Furoic Acid | Not Reported |

Note: While the oxidation of alkyl ketones to carboxylic acids using sodium hypochlorite is a known transformation, specific yield data for 3-acetylfuran is not available in the reviewed literature.

-

Reaction Setup: In a round-bottom flask, dissolve 3-acetylfuran (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Slowly add a commercial bleach solution (containing ~5% sodium hypochlorite) to the stirred solution, maintaining the internal temperature between 40-50 °C using a water bath.

-

Reaction: Stir the mixture at this temperature until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction mixture and quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite. Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-furoic acid can be further purified by recrystallization.

Reduction Reactions of 3-Acetylfuran

The acetyl group of 3-acetylfuran can be reduced to either a secondary alcohol, 1-(furan-3-yl)ethanol, or fully reduced to an ethyl group, yielding 3-ethylfuran. The choice of reducing agent and reaction conditions dictates the outcome of the reaction.

Reduction to 1-(Furan-3-yl)ethanol

The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride is a mild and selective reagent commonly used for this purpose.[5]

Table 3: Summary of Reduction of 3-Acetylfuran to 1-(Furan-3-yl)ethanol

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| Sodium Borohydride | Methanol or Ethanol | 0 to Room Temp | 2 h | 1-(Furan-3-yl)ethanol | Not Reported |

| Catalytic Transfer Hydrogenation (e.g., Ru/Co3O4) | Isopropanol | 190 | 6 h | 1-(Furan-3-yl)ethanol | Not Reported |

Note: Specific yield data for the reduction of 3-acetylfuran to 1-(furan-3-yl)ethanol is not well-documented. The conditions are based on general procedures for ketone reduction.

-

Reaction Setup: Dissolve 3-acetylfuran (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude 1-(furan-3-yl)ethanol can be purified by distillation or column chromatography.

Reduction to 3-Ethylfuran

Complete reduction of the carbonyl group to a methylene group can be achieved through methods such as the Wolff-Kishner or Clemmensen reductions. These reactions are suitable for substrates that are stable to strongly basic or acidic conditions, respectively.

Table 4: Summary of Reduction of 3-Acetylfuran to 3-Ethylfuran

| Reaction Name | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

| Wolff-Kishner | Hydrazine hydrate, KOH | Diethylene glycol | 190-200 | 3-Ethylfuran | Not Reported |

| Clemmensen | Zinc amalgam, HCl | Water | Reflux | 3-Ethylfuran | Not Reported |

Note: Yields for these reactions on 3-acetylfuran are not specified in the available literature.

-

Reaction Setup: In a flask equipped with a reflux condenser, add 3-acetylfuran (1.0 eq), hydrazine hydrate (4-5 eq), and diethylene glycol.

-

Hydrazone Formation: Heat the mixture to reflux for 1 hour to form the hydrazone.

-

Reduction: Add potassium hydroxide (KOH) pellets (4-5 eq) and continue to heat the mixture, allowing water and excess hydrazine to distill off. The temperature should rise to 190-200 °C. Maintain this temperature for 3-4 hours.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with a low-boiling hydrocarbon solvent (e.g., pentane or hexane).

-

Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and carefully distill to isolate the volatile 3-ethylfuran.

Reaction Pathways and Mechanisms

The following diagrams illustrate the key reaction pathways and mechanisms discussed in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Reaction Mechanics & Example of Baeyer−Villiger Oxidation [pw.live]

- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

1-(Furan-3-yl)ethanone: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Furan-3-yl)ethanone, also known as 3-acetylfuran, is a key heterocyclic building block in modern organic synthesis. Its unique structural and electronic properties, combining an aromatic furan ring with a reactive ketone functionality, make it a valuable precursor for a diverse array of complex molecules, including natural products, pharmaceuticals, and advanced materials. The furan moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities such as anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a strategic component in the construction of high-value chemical entities.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 14313-09-8 | [1] |

| Molecular Formula | C₆H₆O₂ | [1] |

| Molecular Weight | 110.11 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | ~175 °C | |

| Melting Point | 43-47 °C | |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the furan ring protons and the acetyl group methyl protons. The chemical shifts and coupling constants are indicative of the 3-substitution pattern on the furan ring.

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the furan ring carbons and the carbonyl and methyl carbons of the acetyl group.

-

IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound

While commercially available, various synthetic routes to this compound have been developed, often starting from readily accessible furan precursors.

Friedel-Crafts Acylation of Furan

A common method for the synthesis of acetylfurans is the Friedel-Crafts acylation of furan. However, the high reactivity of furan towards strong Lewis acids can lead to polymerization. Milder conditions are therefore required.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

-

Reactants: Furan, Acetic anhydride, and a mild Lewis acid catalyst (e.g., Zeolite, Montmorillonite clay).

-

Procedure:

-

To a stirred suspension of the Lewis acid catalyst in an inert solvent (e.g., dichloromethane) at 0 °C, add acetic anhydride.

-

Slowly add a solution of furan in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, filter off the catalyst and wash the filtrate with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford this compound.

-

Note: The regioselectivity of the acylation can be influenced by the choice of catalyst and reaction conditions, often yielding a mixture of 2- and 3-acetylfuran.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of both the furan ring and the acetyl group.

Reactions at the Carbonyl Group

The ketone functionality of this compound undergoes a variety of standard carbonyl transformations.

The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-(furan-3-yl)ethanol, a valuable chiral intermediate.

Experimental Protocol: Reduction of this compound with Sodium Borohydride

-

Reactants: this compound, Sodium borohydride (NaBH₄), Methanol.

-

Procedure:

-

Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(furan-3-yl)ethanol, which can be further purified by chromatography if necessary.

-

| Reaction | Reagents and Conditions | Product | Typical Yield |

| Reduction | NaBH₄, MeOH, 0 °C to rt | 1-(Furan-3-yl)ethanol | >90% |

The acetyl group can be oxidized to a carboxylic acid, providing access to 3-furoic acid and its derivatives. A common method is the haloform reaction.

Experimental Protocol: Oxidation of this compound to 3-Furoic Acid

-

Reactants: this compound, Sodium hypochlorite solution (bleach), Sodium hydroxide.

-

Procedure:

-

To a stirred solution of this compound in dioxane, add an aqueous solution of sodium hydroxide.

-

Slowly add commercial bleach (sodium hypochlorite solution) at a rate that maintains the reaction temperature below 40 °C.

-

After the addition, continue stirring at room temperature for several hours.

-

Quench the excess hypochlorite with a solution of sodium bisulfite.

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 3-furoic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the product.

-

| Reaction | Reagents and Conditions | Product | Typical Yield |

| Oxidation | 1. NaOH, NaOCl; 2. H₃O⁺ | 3-Furoic Acid | 70-85% |

Reactions involving the Furan Ring

The furan ring in this compound is an electron-rich aromatic system that can participate in various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. The acetyl group is a deactivating, meta-directing group, influencing the regioselectivity of these reactions.

To participate in cross-coupling reactions, this compound must first be functionalized with a leaving group, typically a halide. Halogenation of 3-acetylfuran can be achieved using various reagents, with the position of halogenation directed by the acetyl group. For instance, bromination often occurs at the 2- or 5-position.

Figure 1: General workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide and an organoboron compound. A halo-derivative of this compound can be coupled with various aryl or vinyl boronic acids or esters.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-3-acetylfuran

-

Reactants: Halo-3-acetylfuran, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water).

-

Procedure:

-

To a degassed mixture of the halo-3-acetylfuran, arylboronic acid, and base in the solvent system, add the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the coupled product.

-

| Reaction | Electrophile | Nucleophile | Catalyst/Base | Product |

| Suzuki-Miyaura | 2-Bromo-3-acetylfuran | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Phenyl-3-acetylfuran |

| Suzuki-Miyaura | 5-Bromo-3-acetylfuran | Vinylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | 5-Vinyl-3-acetylfuran |

Figure 2: Simplified mechanism of the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide and a terminal alkyne, providing access to alkynyl-substituted furans.

Heck Reaction

The Heck reaction couples a halide with an alkene, leading to the formation of vinyl-substituted furans.

Application in Drug Discovery and Development

The furan nucleus is a common motif in a wide range of biologically active compounds. This compound serves as a valuable starting material for the synthesis of various pharmacologically relevant scaffolds.

Anti-inflammatory Agents: COX-2 Inhibitors

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[2][3][4] Selective inhibition of the COX-2 isoform is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[5] Several furan-containing molecules have been identified as potent and selective COX-2 inhibitors.

Figure 3: The Cyclooxygenase (COX) signaling pathway.

The synthesis of such inhibitors could potentially start from this compound, which can be elaborated through various synthetic transformations to introduce the necessary pharmacophoric features for selective COX-2 binding.

Anticancer Agents: EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[6][7][8] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[6][7][8] Several small-molecule EGFR inhibitors feature heterocyclic cores, and furan-containing compounds have shown promise in this area.[6]

Figure 4: The EGFR signaling pathway in cancer.

This compound can serve as a starting point for the synthesis of novel EGFR inhibitors by functionalizing the furan ring and the acetyl group to build molecules that can effectively bind to the ATP-binding site of the EGFR kinase domain.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity, arising from the furan ring and the acetyl group, provides a rich platform for the construction of a wide variety of complex organic molecules. Its utility is particularly evident in the field of medicinal chemistry, where the furan scaffold is a key component of many biologically active compounds. The synthetic transformations discussed in this guide, including reductions, oxidations, and cross-coupling reactions, highlight the broad potential of this compound for the development of novel therapeutics and other high-value chemical products. As the demand for sophisticated and diverse molecular architectures continues to grow, the importance of strategic building blocks like this compound in modern synthetic chemistry is set to increase even further.

References

- 1. This compound|3-Acetylfuran|CAS 14313-09-8 [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Discovery of Furan-3-yl Ketones in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-3-yl ketones represent a structurally intriguing class of natural products characterized by a ketone functional group attached to the third position of a furan ring. These compounds are found in a variety of natural sources, from terrestrial plants to marine organisms and fungi. Their discovery has often been linked to potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them a focal point for research in drug discovery and natural product chemistry. This technical guide provides an in-depth overview of the discovery, natural occurrence, biosynthesis, and experimental protocols for the isolation and characterization of these valuable compounds.

Discovery and Natural Occurrence

The furan-3-yl ketone moiety is a key structural feature in a range of secondary metabolites. Notable examples include perillaketone from the plant Perilla frutescens and ipomeamarone, a phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to fungal infection. The natural distribution of these compounds is diverse, highlighting their ecological significance and potential for broader pharmacological applications.

Perillaketone and Related Monoterpenoids

Perillaketone was first identified in 1943 as a major component of the essential oil of Perilla frutescens, a plant widely used in traditional Asian medicine and cuisine.[1] It is a monoterpenoid primarily found in the leaves of the plant.[2][3] Different chemotypes of P. frutescens exist, with some varieties having perillaketone as the dominant volatile constituent, comprising over 80% of the essential oil.[4][5] Other related furan-3-yl ketones, such as isoegomaketone and egomaketone, are also found in Perilla species and are considered key aroma-active compounds.[2][6]

Ipomeamarone and Sesquiterpenoid Phytoalexins

Ipomeamarone is a well-studied sesquiterpenoid furan-3-yl ketone that functions as a phytoalexin in sweet potatoes. It is produced by the plant in response to infection by various pathogens, particularly fungi like Fusarium solani and Rhizopus stolonifer.[7][8] Its accumulation in infected tissues can reach toxic levels, posing a risk to livestock that consume diseased sweet potatoes.[8][9] The concentration of ipomeamarone in infected sweet potato tissues can vary significantly depending on the pathogen and the sweet potato cultivar, with levels ranging from a few hundred to several thousand milligrams per kilogram of tissue.[2][9]

Other Furan-3-yl Ketones from Diverse Sources

Beyond the well-known examples of perillaketone and ipomeamarone, other furan-3-yl ketones and related structures have been isolated from a variety of natural sources, including marine fungi and sponges. These discoveries underscore the widespread occurrence of this structural motif in nature.

Quantitative Data on Natural Occurrence

The concentration of furan-3-yl ketones in their natural sources can vary widely. The following tables summarize the quantitative data available for perillaketone and ipomeamarone.

Table 1: Quantitative Analysis of Perillaketone in Perilla frutescens

| Plant Part/Extract | Variety/Chemotype | Method of Analysis | Perillaketone Concentration | Reference(s) |

| Essential Oil | Korean Perilla | GC-MS | 90.19% of total oil | [10] |

| Essential Oil | Chinese Cultivars | GC-MS | Major component | [11] |

| Essential Oil | Nepalese Perilla | GC-MS | 42.26% - 56.26% | [1] |

| Essential Oil | PK-type | GC-MS | 80.76% | [4][5] |

| Volatiles (HD) | Korean Perilla Leaf | GC-O | 490 ppm (95% of volatiles) | [6] |

Table 2: Quantitative Analysis of Ipomeamarone in Infected Sweet Potato (Ipomoea batatas)

| Pathogen | Sweet Potato Cultivar | Method of Analysis | Ipomeamarone Concentration (mg/kg fresh weight) | Reference(s) |

| Rhizopus stolonifer | Kemb | GC-MS | 1476.2 | [2] |

| Rhizopus stolonifer | Nyawo | GC-MS | 1089.9 | [2] |

| Rhizopus stolonifer | Naspot | GC-MS | 833.7 | [2] |

| Fusarium solani | Xinxiang | HPLC, GC-MS | 2.36 (mg/kg dry weight) | [7] |

| Ceratocystis fimbriata | Not specified | Not specified | up to 10,000 µg/g (10,000 mg/kg) | [9] |

| Macrophomina phaseoli | Not specified | Not specified | 460 - 10,000 µg/g (460 - 10,000 mg/kg) | [9] |

Biosynthesis of Furan-3-yl Ketones

The biosynthetic pathways leading to furan-3-yl ketones are derived from the isoprenoid pathway, with farnesyl pyrophosphate (FPP) serving as a key precursor for sesquiterpenoids like ipomeamarone, and geranyl pyrophosphate (GPP) for monoterpenoids like perillaketone.

Biosynthesis of Perillaketone

The biosynthesis of perillaketone is believed to proceed through the mevalonate pathway, with isopentenyl diphosphate as a key building block.[12] Recent research has identified a novel double bond reductase (PfDBR) in Perilla frutescens that catalyzes the conversion of isoegomaketone and egomaketone into perillaketone.[13] This suggests a multi-step enzymatic process starting from GPP.

Biosynthesis of Ipomeamarone

Ipomeamarone biosynthesis is initiated from farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor.[14] The pathway involves a series of enzymatic reactions, including cyclization, oxidation, and rearrangement, to form the characteristic furan ring and ketone functionality. The production of ipomeamarone is a defense response in sweet potatoes, triggered by microbial elicitors.

Modulation of Signaling Pathways

Furan-3-yl ketones have been shown to modulate various signaling pathways, particularly those involved in inflammation. Perillaketone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests an interaction with signaling cascades like the NF-κB pathway.

References

- 1. nepjol.info [nepjol.info]

- 2. Toxic Ipomeamarone Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Toxic ipomeamarone accumulation in healthy parts of sweetpotato (Ipomo" by Lydia N. Wamalwa, Xavier Cheseto et al. [thehive.icipe.org]

- 9. apsnet.org [apsnet.org]

- 10. asianpubs.org [asianpubs.org]